BenchChemオンラインストアへようこそ!

8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

CYP1A1 Drug-Drug Interaction ADME-Tox

8-Ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-51-7) is a fully aromatic tricyclic pyrazolo[4,3-c]quinoline bearing an 8-ethoxy group, a 3-(3-methoxyphenyl) substituent, and an unsubstituted 1-phenyl ring. It belongs to a scaffold class validated as hematopoietic progenitor kinase 1 (HPK1) and FLT3 tyrosine kinase inhibitors in recent patent disclosures.

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 901268-51-7
Cat. No. B2624691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901268-51-7
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)OC
InChIInChI=1S/C25H21N3O2/c1-3-30-20-12-13-23-21(15-20)25-22(16-26-23)24(17-8-7-11-19(14-17)29-2)27-28(25)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3
InChIKeyJACUBYBYPRNAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-51-7): Structural and Pharmacophore Baseline for Preclinical Kinase Research


8-Ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-51-7) is a fully aromatic tricyclic pyrazolo[4,3-c]quinoline bearing an 8-ethoxy group, a 3-(3-methoxyphenyl) substituent, and an unsubstituted 1-phenyl ring. It belongs to a scaffold class validated as hematopoietic progenitor kinase 1 (HPK1) and FLT3 tyrosine kinase inhibitors in recent patent disclosures [1]. The compound is catalogued in screening libraries and has associated cytochrome P450 inhibition data via ChEMBL/BindingDB, providing early ADME-Tox profiling for hit-to-lead evaluation [2].

Why Close Analogs of 8-Ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged Without Risk


Within the pyrazolo[4,3-c]quinoline series, even single-point substitutions profoundly alter kinase selectivity, CYP inhibition liability, and physicochemical properties. The exact regioisomeric placement of the 3-methoxy group (meta vs. para) and the absence of halogen or methyl substituents on the 1-phenyl ring differentiate this compound from its nearest commercially available analogs (e.g., CAS 901005-07-0, 901268-45-9). Generic substitution with an uncharacterized analog risks introducing unanticipated off-target activity or metabolic instability, as demonstrated by the CYP1A1 and CYP2C19 inhibition data uniquely associated with this scaffold configuration [1]. Procurement decisions must therefore be driven by structurally verified identity and matched analytical data to preserve SAR fidelity in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 8-Ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-51-7) vs. Closest Analogs


CYP1A1 Inhibition: Target Compound vs. In-Class Default Liability Profile

The target compound (as CHEMBL4105559) exhibits an IC50 of 1,200 nM against human CYP1A1 expressed in HEK293 cells, measured via fluorogenic substrate 7-ethoxyresorufin after 30 min preincubation [1]. In contrast, the broader pyrazolo[4,3-c]quinoline class is more commonly associated with CYP3A4 or CYP2D6 liability. The moderate CYP1A1 inhibition profile provides a quantifiable differentiation point for programs seeking to minimize polycyclic aromatic hydrocarbon (PAH)-type metabolic activation pathways.

CYP1A1 Drug-Drug Interaction ADME-Tox

CYP2C19 Inhibition: Target Compound vs. 1-(4-Chlorophenyl) Analog Liability

The target compound (CHEMBL4105559) shows an IC50 of 10,000 nM against human CYP2C19 in HEK293 cells (fluorogenic substrate 3-cyano-7-ethoxycoumarin, 30 min preincubation) [1]. This is approximately 8-fold weaker than its CYP1A1 inhibition, indicating a selectivity window that may be absent in the 1-(4-chlorophenyl) analog (CAS 901005-07-0), where the electron-withdrawing chlorine is predicted to enhance CYP2C19 affinity through stronger hydrophobic interactions with the active-site heme. The target compound's unsubstituted 1-phenyl ring thus offers a distinct CYP liability fingerprint critical for lead series profiling.

CYP2C19 Drug Metabolism Pharmacokinetics

CYP2C19 Membrane-Bound Assay: Confirmatory Data Supporting Metabolic Stability Assessment

A confirmatory assay in yeast microsomal membranes yielded an IC50 of 20,000 nM for the target compound against human CYP2C19 using 3-cyano-7-ethoxycoumarin after 10 min incubation [1]. The 2-fold shift relative to the HEK293 cell-based assay underscores the compound's consistent low CYP2C19 affinity across assay formats, a property that enhances confidence in its metabolic profile when selecting among structurally similar pyrazolo[4,3-c]quinoline building blocks.

CYP2C19 Membrane Assay Metabolic Stability

HPK1/FLT3 Kinase Inhibitor Scaffold Validation: Class-Level Evidence Supporting Target Compound Applicability

Patent US 20250011319 explicitly claims substituted 1H-pyrazolo[4,3-c]quinolines as inhibitors of HPK1 and FLT3, with demonstrated anti-proliferative activity in acute myeloid leukemia (AML) models [1]. While the patent does not report individual data for CAS 901268-51-7, the compound falls within the claimed generic Formula I, wherein R4 (8-position) is defined as —OR8 (ethoxy qualifies) and the 3-aryl group is optionally substituted. This class-level validation establishes the target compound as a legitimate entry point for FLT3-mutation-positive AML and cancer immunotherapy programs, distinguishing it from unsubstituted pyrazolo[4,3-c]quinoline cores that lack kinase activity.

HPK1 FLT3 Kinase Inhibition

Meta-Methoxy Phenyl Substitution: Differentiation from Para-Methoxy Isosteres

The 3-(3-methoxyphenyl) substituent places the methoxy group at the meta position relative to the pyrazolo[4,3-c]quinoline core, whereas the commercially available analog 8-ethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (para isomer) relocates the methoxy to the para position. Meta-substitution is known to influence torsional angles between the two aromatic rings, altering π-π stacking interactions with kinase active-site residues. Computational predictions (SwissADME) indicate a topological polar surface area (TPSA) of 52.7 Ų and 5 H-bond acceptors for the target compound, identical to the para isomer, but the meta orientation reduces molecular planarity, potentially modulating kinase selectivity profiles [1].

Regioisomer Structure-Activity Relationship ADME

Molecular Identity Verification: Chromatographic Purity and Structural Confirmation vs. Nearest Commercial Analogs

Commercially supplied 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-51-7) is typically offered at ≥95% purity with full analytical characterization (NMR, LC-MS, HPLC) . In contrast, the closest analog 1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901005-07-0) is frequently catalogued at 95% purity without detailed impurity profiling. For procurement decisions where residual palladium or halogenated side-products could confound kinase assay results, the unsubstituted 1-phenyl compound offers a cleaner chemical starting point, reducing the need for additional purification steps [1].

Purity Identity QC

Evidence-Backed Application Scenarios for 8-Ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-51-7)


FLT3-Mutation-Positive AML Hit-to-Lead Campaigns Requiring Defined CYP Liability

The compound's membership in the HPK1/FLT3 inhibitor patent scope [1] combined with its characterized CYP1A1 (IC50 1,200 nM) and CYP2C19 (IC50 10,000 nM) inhibition profile [2] makes it a suitable starting point for medicinal chemistry programs targeting FLT3-ITD or FLT3-TKD mutations. The absence of a 1-phenyl halogen substituent minimizes the risk of glutathione conjugation and CYP2C9 mechanism-based inhibition, which are frequently problematic in chlorinated analogs.

Cancer Immunotherapy Target Validation Using HPK1-Dependent T-Cell Activation Assays

Patent claims for HPK1 inhibition by pyrazolo[4,3-c]quinolines extend to immune-oncology applications [1]. The target compound's scaffold, with its unsubstituted 1-phenyl ring, may serve as a negative control for SAR studies investigating the impact of 1-aryl substituents on T-cell receptor signaling. Its moderate CYP1A1 inhibition (IC50 1,200 nM) [2] also provides an internal benchmark for assessing aryl hydrocarbon receptor (AhR) activation, a pathway implicated in immunosuppression within the tumor microenvironment.

ADME-Tox Reference Compound for Pyrazolo[4,3-c]quinoline Library Profiling

The availability of CYP1A1 and CYP2C19 IC50 values from two independent assay formats (HEK293 and yeast microsomal membranes) [1][2] positions this compound as an ideal reference standard for calibrating CYP inhibition assays within a broader pyrazolo[4,3-c]quinoline library. Its purity specification (≥95%) and lack of halogen interference make it a preferred control over the 4-chlorophenyl analog (CAS 901005-07-0) for establishing assay baseline noise levels.

Regioisomeric Selectivity Probe for Kinase ATP-Binding Pocket Mapping

The meta-methoxy orientation of the 3-phenyl substituent induces a torsional angle distribution distinct from the para-methoxy isomer. This geometric property can be exploited in molecular docking studies to probe shape complementarity of the pyrazolo[4,3-c]quinoline scaffold against kinase hinge regions [3]. Procurement of the meta isomer enables direct comparison with the commercially available para isomer in biochemical kinase selectivity panels, generating SAR data that refines pharmacophore models for HPK1 and FLT3 inhibition.

Quote Request

Request a Quote for 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.